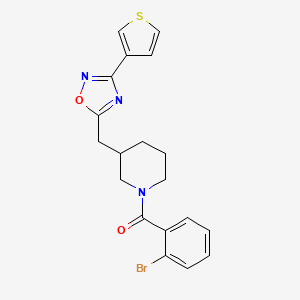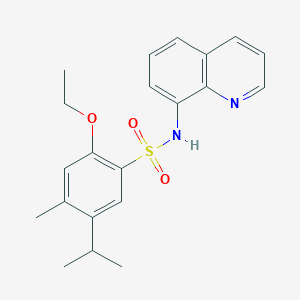
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as DAPH-12, is a small molecule inhibitor that has shown promising results in scientific research. This chemical compound is a member of the quinazoline family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves the inhibition of several enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This neurotransmitter is involved in several cognitive functions, including memory and learning. 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione are dependent on its target enzymes and proteins. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can improve cognitive function. Inhibition of kinases such as AKT and ERK can lead to a reduction in cell growth and survival, which may be beneficial in the treatment of cancer. 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been shown to reduce inflammation in animal models of arthritis and colitis, which may be due to its ability to inhibit the activity of several inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential use in treating various diseases, which makes it a valuable research tool. However, there are also limitations to using 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments. Its specificity for its target enzymes and proteins may be limited, which can lead to off-target effects. Additionally, its effects may be dependent on the cell type and experimental conditions used, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the development of more specific inhibitors that can target its target enzymes and proteins more selectively. Additionally, the use of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in combination with other drugs may lead to improved therapeutic outcomes. Finally, the use of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in animal models of disease may provide further insight into its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been reported using several methods. One of the most commonly used methods involves the reaction of 2,4-dichlorophenol with acetic anhydride in the presence of a base to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with piperidine and 2-chloro-1,3-benzoxazole to form 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. Other methods involve the use of different intermediates and reagents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the growth of cancer cells and has been investigated as a potential treatment for breast, lung, and ovarian cancers. 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Eigenschaften
IUPAC Name |
3-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4/c22-13-5-6-18(16(23)11-13)30-12-19(27)25-9-7-14(8-10-25)26-20(28)15-3-1-2-4-17(15)24-21(26)29/h1-6,11,14H,7-10,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQHCHBEXFKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

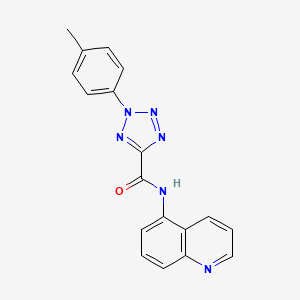
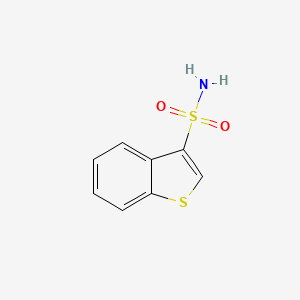

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)
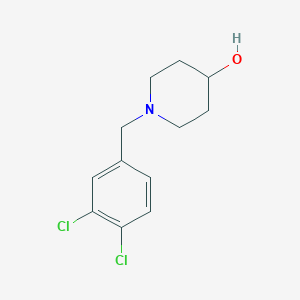
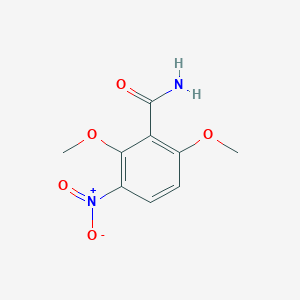
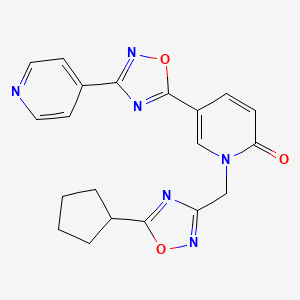
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)

